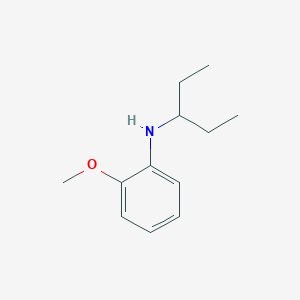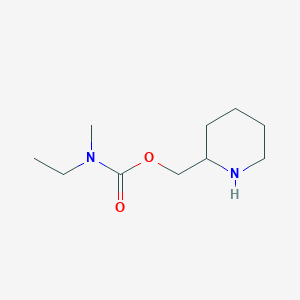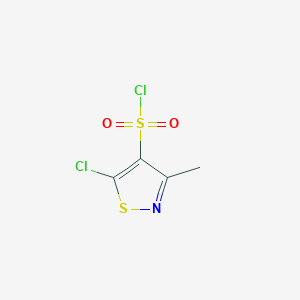
5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride: is an organic compound with the molecular formula C4H3Cl2NO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is typically used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the reaction of 5-chloro-3-methyl-1,2-thiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure the compound’s high purity and yield .
化学反応の分析
Types of Reactions: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also utilized in the production of polymers and resins .
作用機序
The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from this compound. For instance, sulfonamide derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
5-Chloro-3-methyl-1,2,4-thiadiazole: This compound shares a similar thiazole ring structure but differs in its functional groups.
2-Chloro-4-methylthiazole-5-sulfonyl chloride: Another sulfonyl chloride derivative with a similar structure but different substitution pattern.
Uniqueness: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in multiple applications .
特性
分子式 |
C4H3Cl2NO2S2 |
|---|---|
分子量 |
232.1 g/mol |
IUPAC名 |
5-chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3 |
InChIキー |
PHYZPDAYAKGRKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


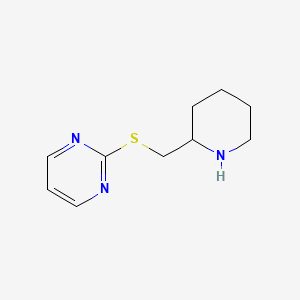

![4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol](/img/structure/B13251505.png)
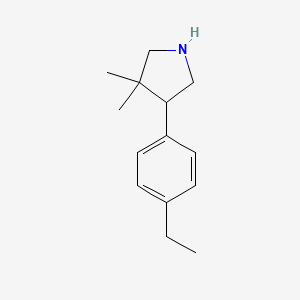
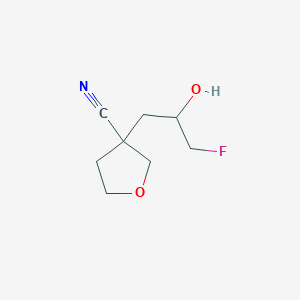

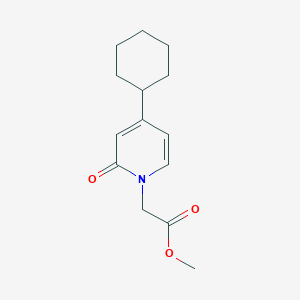
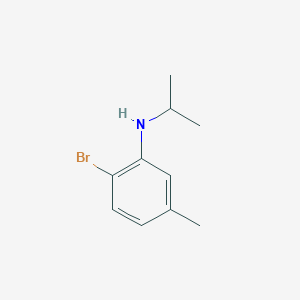
![2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13251523.png)
![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
